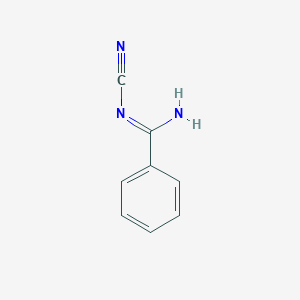

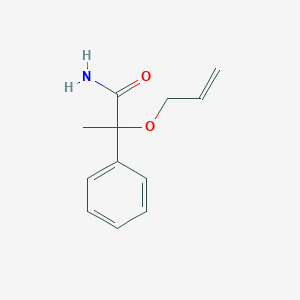

N'-Cyanobenzenecarboximidamide

説明

The compound "N'-Cyanobenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various cyanide-containing compounds and their reactions, which can provide insights into the behavior of cyanide functional groups in different chemical contexts. For instance, the synthesis of heterocyclic compounds derived from cyanoacetamide , the transformation of cyanoguanidine , and the reaction of N,N-dimethylaniline with N-cyanoazoles all involve cyanide derivatives, which are structurally or functionally related to "N'-Cyanobenzenecarboximidamide."

Synthesis Analysis

The synthesis of cyanide-containing compounds is highlighted in several papers. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize various heterocyclic derivatives . Similarly, the transformation of one CN group in o-dicyanobenzene in the presence of cyanoguanidine is discussed, leading to the formation of a melaminium derivative . These studies demonstrate the reactivity of cyanide groups in various synthetic pathways.

Molecular Structure Analysis

The molecular structures of several cyanide-containing compounds are determined using techniques such as single-crystal X-ray diffraction. For instance, the molecular structure of nickel(II) dibromide complexes with cyanide ligands is described, revealing a distorted-pyramidal geometry at nickel . Additionally, the crystal and gas-phase structure of 2-(2'-cyanophenyl)-4,6-diamino-1,3,5-triazine is reported, showing significant rotation due to steric effects and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of cyanide groups in various chemical reactions is well-documented. For example, N-cyanoazoles are shown to act as electrophilic reagents in electrophilic aromatic substitution reactions with N,N-dimethylaniline, leading to the formation of para-substituted imines . This demonstrates the versatility of cyanide groups in facilitating different types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanide-containing compounds are influenced by the presence of the cyano group. For instance, the antitumor activities of synthesized heterocyclic compounds containing cyanide groups are evaluated, with most compounds showing high inhibitory effects on various human cancer cell lines . The bioactivity of these compounds is a direct result of their chemical structure and properties.

科学的研究の応用

1. Catalysis and Organic Synthesis

N-Heterocyclic carbenes (NHCs), closely related to N'-Cyanobenzenecarboximidamide through their nitrogen and carbon-containing ring structures, are pivotal in catalysis and organic synthesis. They serve as powerful tools in creating new molecules, highlighting their significance in modern chemistry for designing reactions that form the backbone of pharmaceuticals, materials, and fine chemicals (Hopkinson, Richter, Schedler, & Glorius, 2014).

2. Environmental Remediation

Compounds structurally related to N'-Cyanobenzenecarboximidamide have been developed for environmental applications, particularly in water treatment. For instance, modified polyphenylene sulfide adsorbents have shown high efficiency in removing heavy metal ions from water, demonstrating their potential in addressing pollution and improving water quality (Zhang, Sheng, Su, & Xu, 2019).

3. Sensing and Detection

Research has also focused on the utilization of carbon-based nanomaterials for the detection of environmental pollutants such as nitrobenzene. The development of sensors using cyclocarbon and transition metal-decorated cyclocarbon highlights the application of these materials in monitoring and managing pollutants to safeguard environmental health (Lakshmy, Joseph, Sanyal, Kalarikkal, & Chakraborty, 2022).

4. Material Science

The versatility of NHCs extends to materials science, where they contribute to the functionalization of surfaces, polymers, nanoparticles, and clusters. This application is pivotal in creating advanced materials for technology and healthcare, including the development of functional materials with specific properties for use in electronics, biomedicine, and nanotechnology (Smith, Narouz, Lummis, Singh, Nazemi, Li, & Crudden, 2019).

5. Biomedical Applications

Furthermore, NHCs have been explored for their potential in biomedicine, particularly in the development of novel antimicrobial and anticancer agents. Silver and gold NHC complexes have been studied for their therapeutic potential, offering a promising avenue for the development of new treatments with potentially lower toxicity profiles compared to traditional drugs (Liu & Gust, 2016).

Safety and Hazards

特性

IUPAC Name |

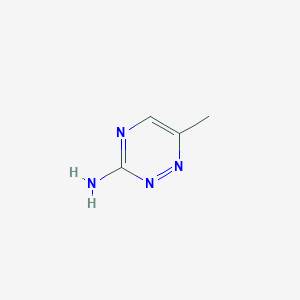

N'-cyanobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297065 | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Cyanobenzenecarboximidamide | |

CAS RN |

2170486-29-8, 17513-09-6 | |

| Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS000737740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)